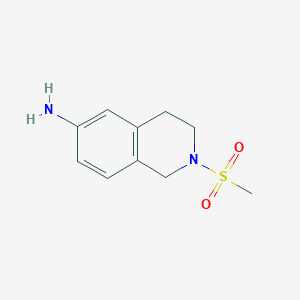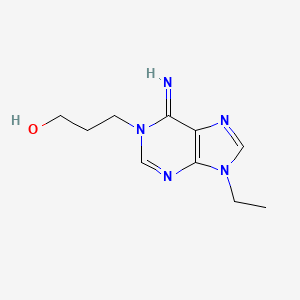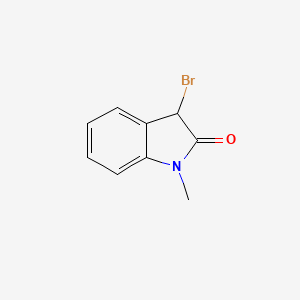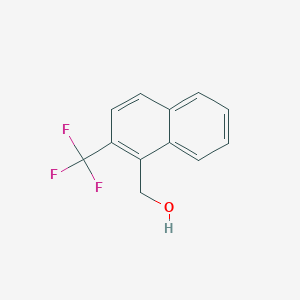
2-Chloro-1-(6-methoxyindolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(6-methoxyindolin-1-yl)ethanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-methoxyindolin-1-yl)ethanone typically involves the reaction of 6-methoxyindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and implementing purification techniques suitable for industrial scales, such as continuous flow reactors and large-scale chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(6-methoxyindolin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic substitution: Formation of substituted indole derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(6-methoxyindolin-1-yl)ethanone is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In chemoproteomics for studying protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(6-methoxyindolin-1-yl)ethanone involves its reactivity with cysteine residues in proteins. The compound acts as an electrophilic fragment that can form covalent bonds with the thiol group of cysteine, thereby modifying the protein’s function. This property makes it useful in chemoproteomics for identifying and studying protein targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride
- 2-Chloro-1-(6-methoxypyridin-2-yl)ethanone
- 1-(6-Methoxynaphthalen-2-yl)ethanone (Acetylnerolin)
Uniqueness
2-Chloro-1-(6-methoxyindolin-1-yl)ethanone is unique due to its specific reactivity with cysteine residues, making it particularly valuable in chemoproteomics and ligandability studies. Its methoxy group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
793672-17-0 |
|---|---|
Molekularformel |
C11H12ClNO2 |
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
2-chloro-1-(6-methoxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H12ClNO2/c1-15-9-3-2-8-4-5-13(10(8)6-9)11(14)7-12/h2-3,6H,4-5,7H2,1H3 |
InChI-Schlüssel |
POUZLWAQXVLYGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCN2C(=O)CCl)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine](/img/structure/B11881406.png)

![2-(Bromomethyl)-4-hydroxybenzo[d]oxazole](/img/structure/B11881413.png)





